Ortho-Ethoxy Substitution: Hydrogen-Bond Acceptor Capacity and Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog
The target compound incorporates an ortho-ethoxy substituent on the N'-phenyl ring, differentiating it from the unsubstituted phenyl analog 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea (CAS 1396843-44-9). The ortho-ethoxy group contributes one additional hydrogen-bond acceptor (ether oxygen; total HBA count = 5 vs. 4 for the phenyl analog ) and modulates lipophilicity. In published SAR of 1,3-disubstituted urea sEH inhibitors, replacement of an unsubstituted phenyl group with an alkoxy-substituted phenyl ring has been shown to alter metabolic stability: ether-functionalized ureas demonstrated reduced in vitro microsomal degradation rates compared to unsubstituted phenyl counterparts, with the ether group serving as a tunable handle for balancing potency and PK properties [1]. The ortho position of the ethoxy group in the target compound creates a steric environment distinct from para-ethoxy analogs, potentially conferring differential selectivity profiles across the sEH/FAAH/kinase target landscape [2].
| Evidence Dimension | Hydrogen-bond acceptor count and predicted lipophilicity modulation |
|---|---|
| Target Compound Data | HBA = 5 (urea O, urea N × 2, ethoxy O, tertiary amine N); MW = 351.4; formula C21H25N3O2 |
| Comparator Or Baseline | Phenyl analog (CAS 1396843-44-9): HBA = 4; MW = 307.4; formula C19H21N3O |
| Quantified Difference | ΔHBA = +1; ΔMW = +44.0 g/mol; addition of -OCH2CH3 group |
| Conditions | Structural comparison based on molecular formula and functional group analysis |
Why This Matters
The additional hydrogen-bond acceptor and modulated lipophilicity directly impact aqueous solubility, membrane permeability, and target binding thermodynamics—critical parameters for assay development and lead optimization workflows where the unsubstituted phenyl analog would fail to recapitulate these properties.
- [1] Kim IH, Tsai HJ, Nishi K, Kasagami T, Morisseau C, Hammock BD. 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J Med Chem. 2007;50(21):5217-5226. doi:10.1021/jm070705c View Source
- [2] Shen HC, Hammock BD. Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. J Med Chem. 2012;55(5):1789-1808. doi:10.1021/jm201468j View Source
